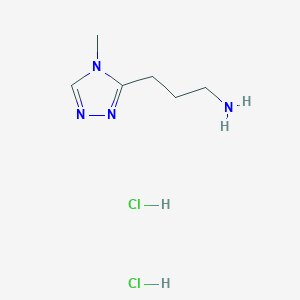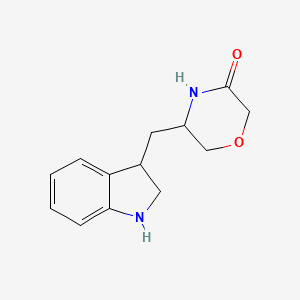
5-(2,3-dihydro-1H-indol-3-ylmethyl)morpholin-3-one
Vue d'ensemble
Description
“5-(2,3-dihydro-1H-indol-3-ylmethyl)morpholin-3-one” is a chemical compound with the CAS Number: 1803610-97-0. It has a molecular weight of 232.28 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 5-(indolin-3-ylmethyl)morpholin-3-one . The InChI code is 1S/C13H16N2O2/c16-13-8-17-7-10 (15-13)5-9-6-14-12-4-2-1-3-11 (9)12/h1-4,9-10,14H,5-8H2, (H,15,16) .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Compound Synthesis and Crystal Structures : Novel compounds related to indole derivatives have been synthesized, with their structures confirmed by various analytical methods, including X-ray single crystal diffraction analysis. These compounds demonstrate interesting molecular interactions, such as strong hydrogen bonds and various other interactions, contributing to their potential applications in different fields (Kaynak, Özbey, & Karalı, 2013).
Anticancer Applications
- Anticancer Properties : Indole-based derivatives containing the morpholine ring have shown promising results in inhibiting cancer cell proliferation. Specifically, certain compounds have demonstrated significant inhibitory activity against breast cancer cell lines without being toxic to noncancerous cells, suggesting their potential as selective anticancer agents (Gaur et al., 2022).
Anti-inflammatory and Antituberculosis Activity
- Anti-inflammatory and Antituberculosis Effects : Some indole derivatives, including morpholinylmethyl indoles, have been studied for their anti-inflammatory properties. These compounds have shown promising results in reducing inflammation in animal models. Additionally, certain derivatives have exhibited significant antituberculosis activity, indicating their potential use in treating tuberculosis (Amir, Javed, & Kumar, 2010; Karalı et al., 2007).
Antiviral and Antileishmanial Activities
- Antiviral and Antileishmanial Effects : Some indole derivatives have exhibited weak activity against yellow fever virus and bovine viral diarrhea virus. Moreover, derivatives with the morpholine structure have shown considerable antileishmanial activity, highlighting their potential in treating parasitic infections (Terzioğlu, Karalı, Gürsoy, Pannecouque, Leysen, Paeshuyse, Neyts, & Clercq, 2005; Süleymanoğlu et al., 2018).
Drug Development and Pharmacological Research
- Drug Development : Research has been conducted on morpholin-4-ylmethyl indole derivatives as potential inhibitors of the mammalian target of rapamycin (mTOR), a key regulator in cell growth and cancer. These studies provide insights into the development of new drugs for cancer therapy (Nowak et al., 2009).
Synthesis Techniques and Chemical Properties
- Advanced Synthesis Methods : Innovative synthesis methods have been developed for creating morpholin-2-one derivatives, demonstrating the versatility and broad applications of these compounds in chemical research (Kim, Choi, Keum, Kang, Lee, Koh, & Kim, 2001).
Safety and Hazards
Propriétés
IUPAC Name |
5-(2,3-dihydro-1H-indol-3-ylmethyl)morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13-8-17-7-10(15-13)5-9-6-14-12-4-2-1-3-11(9)12/h1-4,9-10,14H,5-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPYKPGQGLLVLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1)CC3COCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



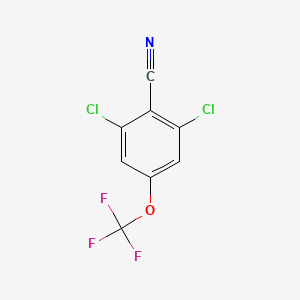


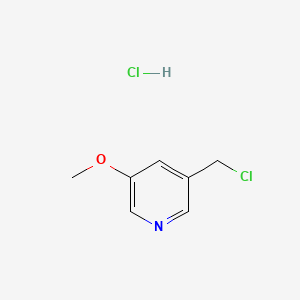
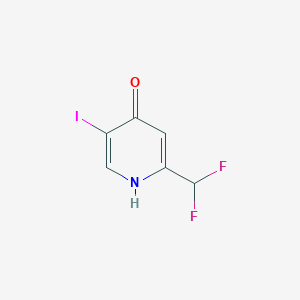
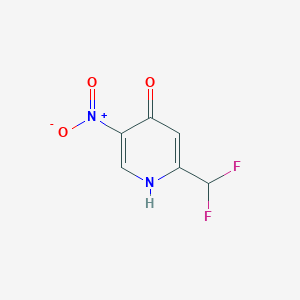
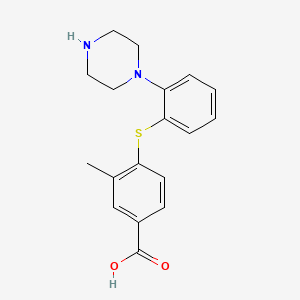
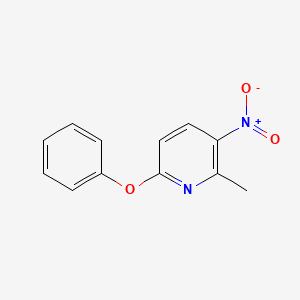
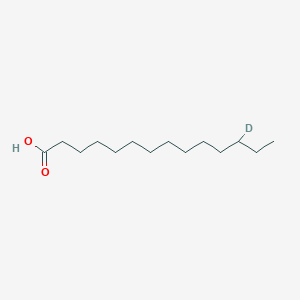
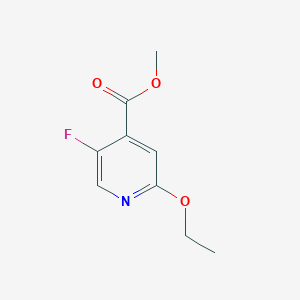
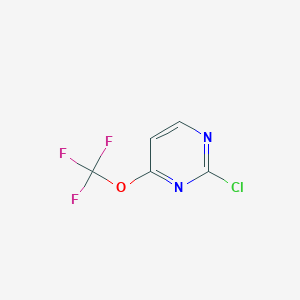

![1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine](/img/structure/B1435386.png)
